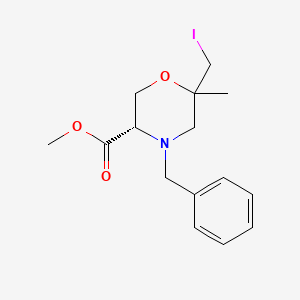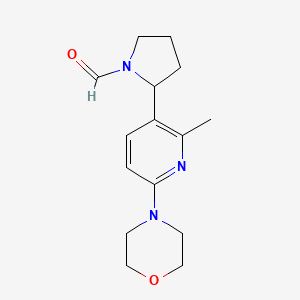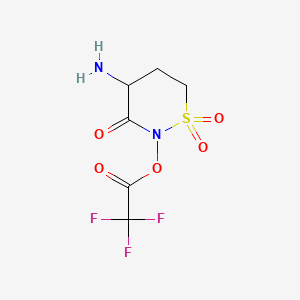![molecular formula C5H8F2O2S B11819148 3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B11819148.png)
3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid is an organic compound with the molecular formula C5H8F2O2S and a molecular weight of 170.18 g/mol This compound is characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a 2-methylpropanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a difluoromethyl sulfide with a suitable alkyl halide under controlled conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or a simpler alkyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alkyl derivatives.
Substitution: Various nucleophile-substituted products.
Applications De Recherche Scientifique
3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid involves its interaction with molecular targets through its functional groups. The difluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(Trifluoromethyl)sulfanyl]-2-methylpropanoic acid
- 3-[(Chloromethyl)sulfanyl]-2-methylpropanoic acid
- 3-[(Bromomethyl)sulfanyl]-2-methylpropanoic acid
Uniqueness
3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it valuable in the design of molecules with specific chemical and biological activities .
Propriétés
Formule moléculaire |
C5H8F2O2S |
|---|---|
Poids moléculaire |
170.18 g/mol |
Nom IUPAC |
3-(difluoromethylsulfanyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C5H8F2O2S/c1-3(4(8)9)2-10-5(6)7/h3,5H,2H2,1H3,(H,8,9) |
Clé InChI |
CVFNNXCEWFVNDT-UHFFFAOYSA-N |
SMILES canonique |
CC(CSC(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Pyridinecarboxaldehyde, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-](/img/structure/B11819104.png)
![N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride](/img/structure/B11819107.png)

![[[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride](/img/structure/B11819123.png)


![3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B11819143.png)

